molecular formula C21H26N4S2 B2571769 (1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone CAS No. 314770-32-6

(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone

Cat. No. B2571769
CAS RN: 314770-32-6
M. Wt: 398.59
InChI Key: SKTJZNMZJOLCJL-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone is a useful research compound. Its molecular formula is C21H26N4S2 and its molecular weight is 398.59. The purity is usually 95%.
BenchChem offers high-quality (1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CDK4 Inhibition for Cancer Therapy

(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone analogues have been identified as potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression. Their synthesis, biological evaluation, and the structural basis for their activity have been explored, indicating their potential in cancer therapy by arresting tumor cell proliferation (Horiuchi et al., 2009), (Horiuchi et al., 2009).

Hydrogen Bonding in Crystal Structures

The compound is also of interest in studies of hydrogen bonding and crystal structure, where its derivatives have been used to explore intra- and inter-molecular interactions in solid-state chemistry. These studies provide insight into the molecular architecture and are crucial for understanding the physical properties and reactivity of such compounds (Beaton et al., 1987).

Antibacterial Applications

Derivatives of this compound have shown antibacterial activity, indicating their potential use in the development of new antimicrobial agents. This application is particularly important in the current era of increasing antibiotic resistance (Salahuddin et al., 2009).

Role in CNS Depressant and Analgesic Activity

The pyrimidine hydrazone class, to which this compound belongs, is known for its CNS depressant and analgesic activity. This highlights the compound's potential in developing new treatments for pain management and neurological disorders (Sanchit et al., 2015).

Antitumor and Antimicrobial Potential

The synthesized derivatives of this compound have been evaluated for antitumor activity against various cancer cell lines and have shown promising results. This underscores the compound's potential as a new class of antineoplastic agents. Additionally, some derivatives have demonstrated antimicrobial properties, indicating their applicability in fighting infectious diseases (Aponte et al., 2010).

properties

IUPAC Name

6-(2-methylbutan-2-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4S2/c1-5-21(3,4)14-8-9-17-15(11-14)18-19(22-12-23-20(18)27-17)25-24-13(2)16-7-6-10-26-16/h6-7,10,12,14H,5,8-9,11H2,1-4H3,(H,22,23,25)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTJZNMZJOLCJL-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone

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